N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and verify the identity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives .
Scientific Research Applications
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a potential therapeutic agent due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential use in the development of new drugs and treatments for various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE include:
- 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-N-METHYLMETHANAMINE
- 3,5-DIMETHYL-1H-PYRAZOL-4-AMINE
- 4-AMINO-3,5-DIMETHYL-1H-PYRAZOLE
Uniqueness
What sets N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE apart from these similar compounds is its unique combination of two pyrazole rings and a hydrazinecarbothioamide group
Properties
Molecular Formula |
C12H17N7OS |
---|---|
Molecular Weight |
307.38 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazole-3-carbonyl)amino]-3-(1,3-dimethylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C12H17N7OS/c1-7-5-10(19(4)16-7)11(20)14-15-12(21)13-9-6-18(3)17-8(9)2/h5-6H,1-4H3,(H,14,20)(H2,13,15,21) |
InChI Key |
JIBNNXNMCLZRGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NNC(=S)NC2=CN(N=C2C)C)C |
Origin of Product |
United States |
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